N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide are not available in the search results, similar compounds have been synthesized using various methods. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications
Antimicrobial Activity
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide derivatives have shown significant antimicrobial properties. Raval, Desai, and Desai (2008) synthesized compounds from cinnamamide derivatives and found them to exhibit substantial antibacterial and antifungal activities (Raval, Desai, & Desai, 2008). Similarly, Nam et al. (2010) reported that benzothiazole derivatives including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides displayed notable cytotoxic and antimicrobial activities (Nam, Dung, Thuong, & Hien, 2010).
Anticancer Potential
Aminothiazole-paeonol derivatives, synthesized and characterized by Tsai et al. (2016), were found to have high anticancer potential against several cancer cell lines, indicating the potential of such compounds in cancer treatment (Tsai et al., 2016).
Synthesis and Structural Analysis
The synthesis and structural analysis of these compounds are essential for understanding their potential applications. Luo Xian (2011) synthesized a series of 4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines, indicating the versatility in the synthesis of these compounds (Luo Xian, 2011).
Potential in Photodynamic Therapy
Pişkin et al. (2020) synthesized zinc phthalocyanine compounds with properties useful for photodynamic therapy, a treatment method for cancer. This indicates the potential use of this compound derivatives in such therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
Antitubercular Activity
Compounds like dibenzofuran, dibenzothiophene, and N-methyl carbazole tethered 2-aminothiazoles and their cinnamamide analogs have shown promising antitubercular activity, as researched by Surineni et al. (2018) (Surineni et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures have showndopamine D2 receptor antagonistic activity and serotonin 5-HT2 receptor blockage activity . These receptors play crucial roles in the nervous system, affecting mood, sleep, and cognition.
Mode of Action
Similar compounds have shown to inhibit the growth of cells by stopping the division when the cells completed a division cycle before another dna synthesis phase started . This suggests that N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide might interact with its targets in a similar manner.
Biochemical Pathways
Thiazole derivatives have been tested for their in vitro analgesic and anti-inflammatory activities . This suggests that this compound might affect similar pathways.
Result of Action
Similar compounds have demonstrated antitumor and cytotoxic activities , suggesting that this compound might have similar effects.
Properties
IUPAC Name |
(E)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-25-17-9-5-8-15-12-18(26-20(15)17)16-13-27-21(22-16)23-19(24)11-10-14-6-3-2-4-7-14/h2-13H,1H3,(H,22,23,24)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXGUBJCJXWOAA-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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